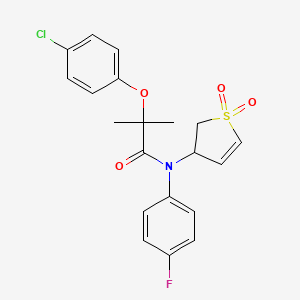
2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H19ClFNO4S and its molecular weight is 423.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
Research has shown the development of new thiourea derivatives, including acylthioureas with significant anti-pathogenic activity. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, have shown potential, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of iodine, bromide, or fluorine, along with chloride atoms on the N-phenyl substituent of the thiourea moiety, has been correlated with the anti-pathogenic activity, indicating the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial Properties
A novel compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent. It is designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells following bioreduction. This compound represents an innovative approach to targeting anaerobic bacteria, highlighting the importance of strategic chemical design in developing effective antibacterial agents (Dickens et al., 1991).
Novel Chiral PEDOTs for Selective Recognition
Research into new 3,4-ethylenedioxythiophene (EDOT) derivatives has led to the synthesis of chiral electrodes that successfully recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers. These studies involve detailed investigations into the electrochemical behavior, structural characterization, thermal stability, morphology, and circular dichroism of the synthesized films. This advancement opens up possibilities for selective recognition in various applications, including biosensing and chiral separation technologies (Dong et al., 2015).
Stereochemistry and Solution Dynamics in Heterobimetallic Complexes
The study of heterobimetallic complexes, where metals are connected by dithioxamides, has revealed significant insights into the stereochemistry and solution dynamics of these complexes. This research provides a deeper understanding of the isomerization processes and the role of chiral elements in complex molecular structures, which could be crucial in designing new materials and catalysts (Lanza et al., 2000).
Design and Synthesis of Antitubercular and Antibacterial Agents
A series of novel carboxamide derivatives has been synthesized, showing promising antitubercular and antibacterial activities. These compounds, compared with reference drugs like Pyrazinamide and Streptomycin, indicate potential as potent agents against tuberculosis and other bacterial infections. In silico docking studies have further explored their binding interactions, providing a pathway for the development of new therapeutics (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4S/c1-20(2,27-18-9-3-14(21)4-10-18)19(24)23(16-7-5-15(22)6-8-16)17-11-12-28(25,26)13-17/h3-12,17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHNITYKMMKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)
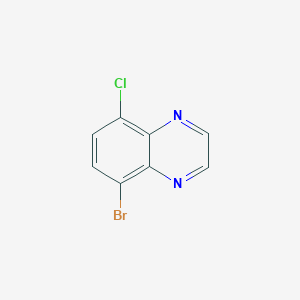

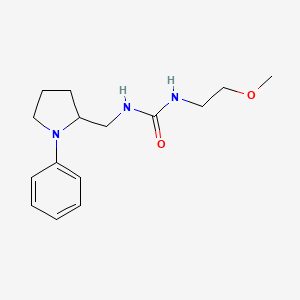
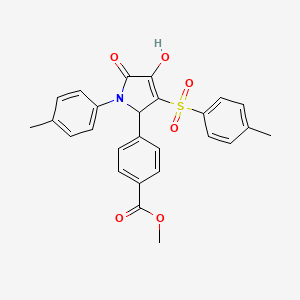


![N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2659670.png)
![N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659671.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] 2-(4-formylphenoxy)acetate](/img/structure/B2659672.png)
![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)
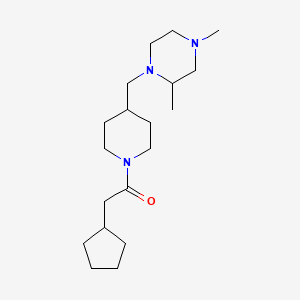
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)